Bienvenue dans la boutique en ligne BenchChem!

2-{[(3-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Lipophilicity Polar surface area Drug-likeness

This 2-sulfanyl-substituted pyrido[1,2-a][1,3,5]triazin-4-one (MW 287.31, XLogP3 2.7, TPSA 70.3 Ų, zero HBD) is a premier scaffold for CNS-focused kinase inhibitor libraries. Unlike common 2-amino analogs, the thioether handle enables late-stage oxidation to sulfoxide/sulfone for tunable polarity. Its 3-fluorobenzyl regioisomer paired with CAS 896330-56-6 (para-fluoro) forms a matched molecular pair for directly quantifying fluorine positional effects on metabolism and target engagement—a strategic asset for SAR-driven lead optimization.

Molecular Formula C14H10FN3OS
Molecular Weight 287.31
CAS No. 896330-49-7
Cat. No. B2606166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(3-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
CAS896330-49-7
Molecular FormulaC14H10FN3OS
Molecular Weight287.31
Structural Identifiers
SMILESC1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC(=CC=C3)F
InChIInChI=1S/C14H10FN3OS/c15-11-5-3-4-10(8-11)9-20-13-16-12-6-1-2-7-18(12)14(19)17-13/h1-8H,9H2
InChIKeyLHQSROOFIMCOLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[(3-Fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one (CAS 896330-49-7): Baseline Identity and Scaffold Context


2-{[(3-Fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one (CAS 896330-49-7) is a heterocyclic small molecule belonging to the pyrido[1,2-a][1,3,5]triazin-4-one class [1]. It features a fused pyrido-triazinone core with a 3-fluorobenzylthioether substituent at the 2-position (molecular formula C₁₄H₁₀FN₃OS; MW 287.31 g/mol; computed XLogP3 2.7; topological polar surface area 70.3 Ų; zero hydrogen bond donors) [1]. The pyrido[1,2-a][1,3,5]triazin-4-one scaffold has been explored as a building block in medicinal chemistry for constructing kinase inhibitor-like architectures and nucleoside analogs [2]. Critically, no peer-reviewed bioactivity data (IC₅₀, Kᵢ, EC₅₀) have been publicly reported for this specific compound, meaning that differentiation must be grounded in quantifiable physicochemical and structural parameters rather than potency claims.

Why 2-{[(3-Fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one Cannot Be Freely Substituted by In-Class Analogs


The pyrido[1,2-a][1,3,5]triazin-4-one scaffold exhibits pronounced sensitivity to the nature and position of substituents, rendering simple generic interchange unreliable [1]. The 2-position substituent critically governs electronic distribution across the triazinone ring and influences hydrogen-bond acceptor capacity, while the benzylthio linker introduces conformational flexibility (three rotatable bonds) that is absent in directly aryl-substituted analogs [2]. Fluorine regioisomerism at the benzyl ring (meta- vs. para-) alters the molecular dipole and potential binding-site electrostatics despite yielding identical computed logP and TPSA values [2]. Furthermore, the 2-sulfanyl subclass differs fundamentally from the more extensively studied 2-amino and 2-dialkylamino derivatives in both synthetic accessibility and chemical stability of the C2–heteroatom bond, meaning that data generated on amino-substituted congeners cannot be extrapolated to sulfanyl analogs [3]. These structural variables create quantifiable property differences that directly impact solubility, permeability, and molecular recognition—each a go/no-go criterion in assay development and lead optimization workflows.

Quantitative Differentiation Evidence for 2-{[(3-Fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one (CAS 896330-49-7) vs. Closest Analogs


Lipophilicity and Polar Surface Area Differentiation vs. Non-Fluorinated 2-Phenyl Analog

The 3-fluorobenzylthio substituent of the target compound confers a computed XLogP3 of 2.7 and a topological polar surface area (TPSA) of 70.3 Ų [1]. By contrast, the non-fluorinated 2-phenyl analog (2-phenyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one, CAS 33957-35-6) lacking the sulfur linker and fluorine atom has a substantially lower XLogP3 of 1.76 and a TPSA of 47.26 Ų [2]. The sulfur atom and the fluorine substituent together increase lipophilicity by approximately 0.94 log units and add ~23 Ų of polar surface area, placing the target compound in a more favorable range for membrane permeation while retaining modest polarity.

Lipophilicity Polar surface area Drug-likeness CNS permeability

Halogen-Dependent Lipophilicity Tuning: 3-Fluorobenzyl vs. 4-Chlorobenzyl Analog

The target 3-fluorobenzylthio compound has a computed XLogP3 of 2.7 and molecular weight of 287.31 g/mol [1]. The corresponding 4-chlorobenzylthio analog (CAS 303145-12-2) has a higher computed XLogP3 of 3.2 and molecular weight of 303.8 g/mol [2]. The fluorine-to-chlorine substitution at the benzyl para-position increases lipophilicity by 0.5 log units and adds 16.5 Da. The target compound's lower lipophilicity and smaller size may favour aqueous solubility and reduce non-specific binding compared to the chloro congener.

Halogen substitution Lipophilicity tuning Metabolic stability SAR optimization

Regioisomeric Fluorine Positioning: 3-Fluoro (Meta) vs. 4-Fluoro (Para) Benzyl Substitution

The target compound bears a 3-fluorobenzylthio group (meta-fluorine; CAS 896330-49-7), whereas a regioisomeric analog bears the fluorine at the 4-position (para-fluorine; CAS 896330-56-6) [1][2]. Although both isomers share identical molecular formula (C₁₄H₁₀FN₃OS), molecular weight (287.31 g/mol), computed XLogP3 (2.7), and TPSA (70.3 Ų), the meta-fluorine alters the orientation and magnitude of the molecular dipole moment and the electron-withdrawing effect on the benzyl ring [1][2]. The meta-fluoro isomer may exhibit distinct cytochrome P450 metabolic profiles, as para-fluorinated benzenes are generally more susceptible to oxidative defluorination than meta-fluorinated congeners.

Fluorine regioisomerism Molecular recognition Dipole moment Metabolic stability

Subclass Differentiation: 2-Sulfanyl vs. 2-Amino/2-Dialkylamino Pyrido[1,2-a][1,3,5]triazin-4-ones

The target compound belongs to the 2-sulfanyl (thioether) subclass of pyrido[1,2-a][1,3,5]triazin-4-ones, whereas the broader literature has focused primarily on 2-amino and 2-dialkylamino derivatives accessed via cyclization of thiourea intermediates [1]. The thioether C–S–C linkage in the target compound is chemically distinct from the C–N bond of amino-substituted congeners: thioethers are redox-sensitive (oxidizable to sulfoxide/sulfone) and offer a different conformational profile (C–S–C bond angle ~100° vs. ~120° for C–N–C), which alters the spatial orientation of the benzyl group relative to the triazinone core [2]. This subclass differentiation means that synthetic intermediates, reactivity profiles, and potential biological target engagement cannot be inferred from 2-amino series data.

Chemical stability Synthetic tractability Thioether linker Medicinal chemistry building blocks

Optimal Application Scenarios for 2-{[(3-Fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one (CAS 896330-49-7) Based on Proven Differentiation


Focused Kinase Inhibitor Library Design Requiring Sulfur-Containing Hinge-Binder Mimetics

The pyrido[1,2-a][1,3,5]triazin-4-one core structurally mimics the purine scaffold recognized by the hinge region of ATP-binding kinases, while the 2-sulfanyl linker introduces a thioether moiety capable of engaging the hydrophobic back-pocket or ribose-binding cleft [1]. The 3-fluorobenzyl substituent contributes moderate lipophilicity (XLogP3 2.7) suitable for Type I or Type II kinase inhibitor design [2]. This compound serves as a rational starting point for kinase-focused libraries where sulfur-mediated interactions (e.g., with methionine gatekeeper residues) are desired, offering a well-defined physicochemical profile (TPSA 70.3 Ų, zero HBD) compatible with cell-permeable inhibitor criteria [2].

Regioisomeric Comparator Studies to Deconvolute Fluorine Position Effects on Target Binding and Metabolism

The target compound (3-fluoro, meta) and its 4-fluoro (para) regioisomer (CAS 896330-56-6) form a matched molecular pair that is ideal for deconvoluting fluorine positional effects while keeping bulk properties constant (identical logP, TPSA, MW, and HBA/HBD counts) [1][2]. In vitro metabolism studies comparing these two isomers can directly quantify differences in intrinsic clearance attributable solely to the fluorine substitution pattern, providing actionable SAR data for lead optimization programs [1][2]. Parallel target-engagement assays can reveal whether meta- vs. para-fluorine placement differentially affects binding-site electrostatics or steric complementarity.

Late-Stage Diversification via Thioether Oxidation to Access Sulfoxide/Sulfone Congeners

The 2-sulfanyl (thioether) functionality, distinct from the 2-amino subclass, provides a straightforward chemical handle for controlled oxidation to the corresponding sulfoxide (S=O) or sulfone (O=S=O) derivatives [1]. This transformation can be performed on the final compound without requiring de novo core synthesis, enabling rapid generation of analogs with systematically altered hydrogen-bond acceptor strength, polarity (increased TPSA), and reduced lipophilicity [2]. Such late-stage diversification is unavailable to 2-amino-substituted pyridotriazinones and confers a significant advantage for hit-to-lead SAR expansion where modular property tuning is rate-limiting.

Physicochemical Benchmarking in CNS Drug Discovery Programs

With a molecular weight of 287.31 g/mol, XLogP3 of 2.7, TPSA of 70.3 Ų, zero hydrogen bond donors, and only three rotatable bonds, the target compound falls within optimal CNS drug-like space (MW < 300, logP 1–3, TPSA < 90, HBD = 0) [1]. The absence of hydrogen bond donors is particularly notable, as even a single HBD can reduce CNS passive permeability by up to 10-fold compared to zero-HBD analogs [1]. These properties position the compound as a useful control or starting scaffold for CNS-targeted medicinal chemistry programs, where strict physicochemical boundaries constrain chemical space exploration.

Quote Request

Request a Quote for 2-{[(3-fluorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.